

In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 82

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Compound of Interest

Compound Name: Antifungal agent 82

Cat. No.: B12381543

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the target identification and validation process for a novel investigational compound, **Antifungal Agent 82**. Through a combination of biochemical and cellular assays, we have identified and validated its primary target as the enoyl-acyl carrier protein (ACP) reductase (InhA), a critical enzyme in the fungal fatty acid synthesis II (FASII) pathway. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological and experimental workflows.

Introduction to Antifungal Agent 82

Antifungal Agent 82 is a novel small molecule entity demonstrating potent activity against a range of pathogenic fungi, including key species such as *Aspergillus fumigatus* and *Candida albicans*. Initial screening revealed its fungicidal activity, prompting a detailed investigation into its mechanism of action to support further preclinical and clinical development. This guide outlines the systematic approach taken to identify and validate the molecular target of **Antifungal Agent 82**.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the target validation process.

Table 1: Antifungal Activity of Agent 82 This table presents the Minimum Inhibitory Concentration (MIC) values of Agent 82 against various fungal pathogens, as determined by the CLSI M38-A2 broth microdilution method.

Fungal Strain	MIC (µg/mL)
Aspergillus fumigatus (Wild-Type)	0.125
Aspergillus terreus	0.25
Candida albicans	0.5
Cryptococcus neoformans	1.0
Saccharomyces cerevisiae (Wild-Type)	8.0
A. fumigatus (InhA Overexpression)	4.0
A. fumigatus (InhA Knockdown)	0.03

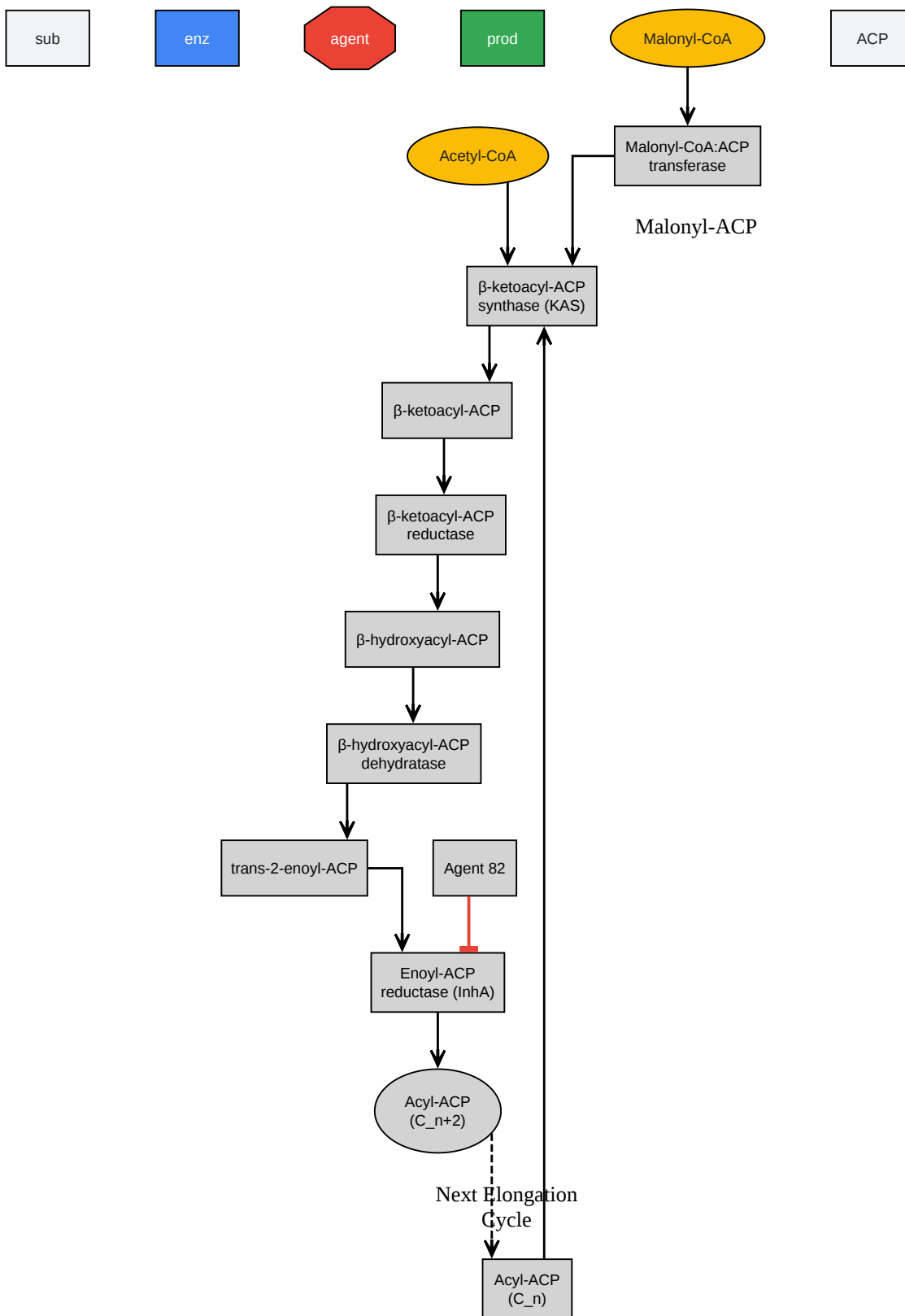
Table 2: In Vitro Target Engagement and Enzyme Inhibition This table summarizes the direct interaction and inhibitory activity of Agent 82 against purified recombinant A. fumigatus InhA protein.

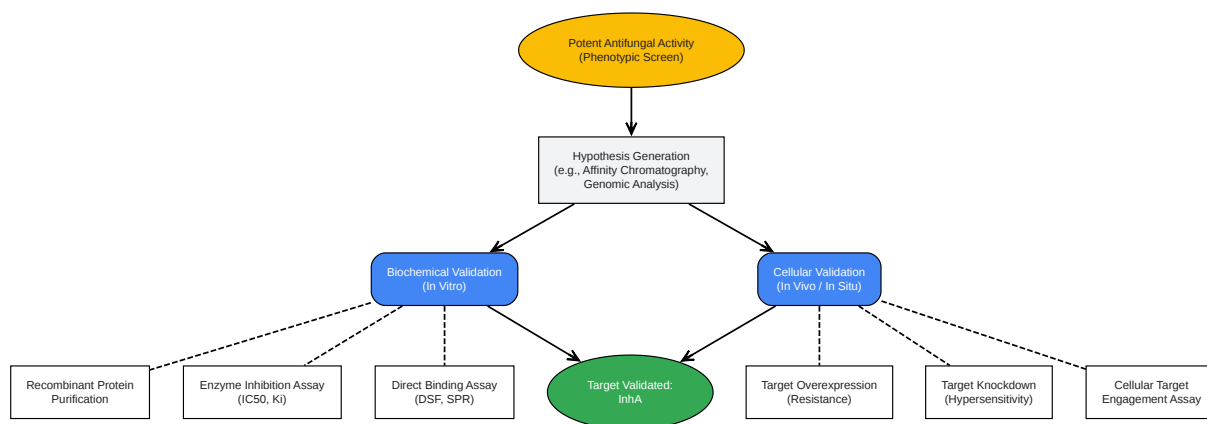
Assay Type	Parameter	Value
Enzyme Inhibition Assay	IC50	75 nM
Enzyme Inhibition Assay	Ki (Competitive)	32 nM
Differential Scanning Fluorimetry	ΔTm (at 10x IC50)	+5.8 °C
Surface Plasmon Resonance	KD	55 nM

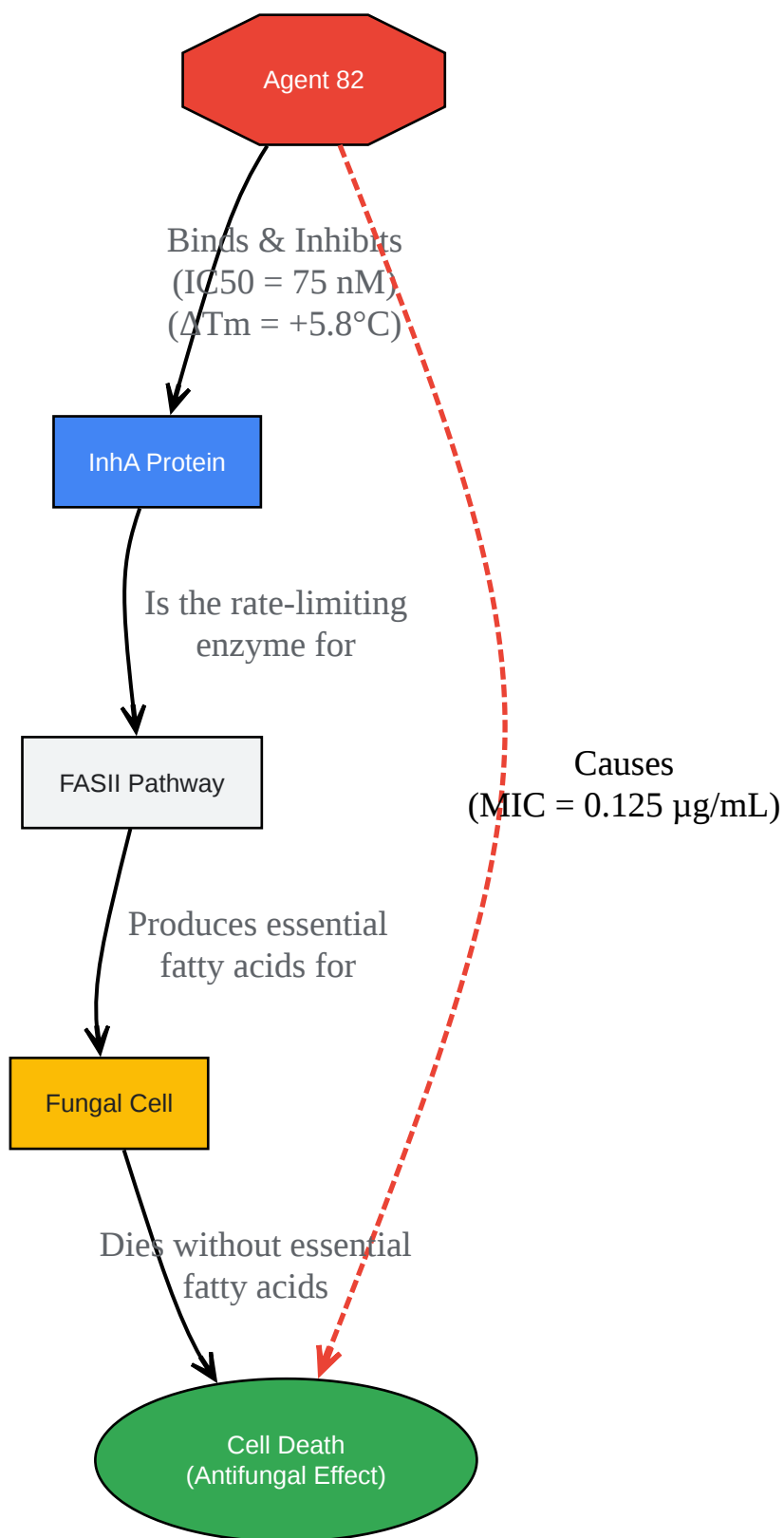
Signaling Pathway and Mechanism of Action

Antifungal Agent 82 targets the InhA enzyme within the fungal FASII pathway, which is responsible for the elongation of fatty acid chains. By inhibiting InhA, Agent 82 disrupts the

synthesis of essential fatty acids, leading to compromised cell membrane integrity and ultimately, fungal cell death.







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